Kinetic Advantage: Z-Gly-Pro-AMC Follows Standard Michaelis-Menten Kinetics, Eliminating Substrate Inhibition Seen with Suc-Gly-Pro-AMC
In a head-to-head study using pig brain prolyl oligopeptidase, Z-Gly-Pro-AMC displayed standard Henri-Michaelis-Menten kinetics with a Km of 30 ± 3 μM [1]. In contrast, the closely related analog Suc-Gly-Pro-AMC exhibited substrate inhibition kinetics with a Km of 510 ± 150 μM and a substrate inhibition constant (Kis) of 270 ± 90 μM [1]. This substrate inhibition behavior of Suc-Gly-Pro-AMC was attributed to non-specific binding at the S'1 subsite, allowing a second substrate molecule to bind simultaneously [1]. The absence of such inhibition with Z-Gly-Pro-AMC simplifies data analysis and ensures accurate kinetic parameter determination.
| Evidence Dimension | Enzyme kinetics (Michaelis-Menten behavior) |
|---|---|
| Target Compound Data | Km = 30 ± 3 μM (standard Michaelis-Menten kinetics) |
| Comparator Or Baseline | Suc-Gly-Pro-AMC: Km = 510 ± 150 μM, Kis = 270 ± 90 μM (substrate inhibition kinetics) |
| Quantified Difference | Z-Gly-Pro-AMC has 17-fold higher affinity (lower Km) and lacks the substrate inhibition that complicates Suc-Gly-Pro-AMC assays. |
| Conditions | Pig brain prolyl oligopeptidase (POP) in vitro |
Why This Matters
This kinetic clarity ensures that enzyme activity measurements are linear and reproducible, which is critical for high-throughput screening of POP inhibitors and for deriving accurate kinetic constants.
- [1] Venäläinen JI, Juvonen RO, Männistö PT. Substrate-dependent, non-hyperbolic kinetics of pig brain prolyl oligopeptidase and its tight binding inhibition by JTP-4819. Biochem Pharmacol. 2002;64(3):463-471. doi:10.1016/S0006-2952(02)01184-X View Source
